molecular formula C20H19FN2OS B2974088 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide CAS No. 896607-83-3

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide

Cat. No.: B2974088
CAS No.: 896607-83-3
M. Wt: 354.44
InChI Key: OGCIQHAEGVIUHW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be refluxed in ethanol to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of cell death in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of both fluorophenyl and methylphenyl groups can enhance its interaction with biological targets, potentially leading to more potent effects compared to similar compounds.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-14-3-2-4-15(11-14)12-19(24)22-10-9-18-13-25-20(23-18)16-5-7-17(21)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCIQHAEGVIUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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